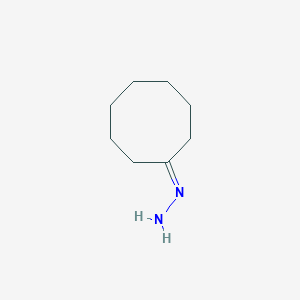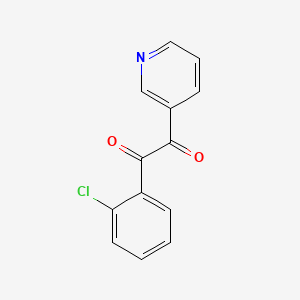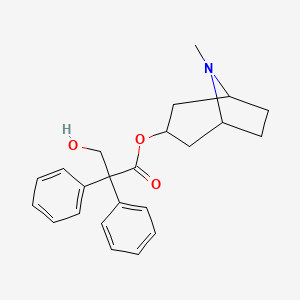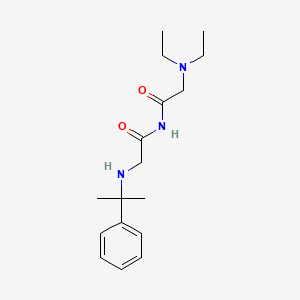
Cyclooctylidenehydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctylidenehydrazine is an organic compound characterized by a cyclooctane ring bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: Cyclooctylidenehydrazine can be synthesized through the reaction of cyclooctanone with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Cyclooctylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctylidenehydrazone derivatives.
Reduction: Reduction reactions can convert this compound to cyclooctylamine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Cyclooctylidenehydrazone derivatives.
Reduction: Cyclooctylamine.
Substitution: Substituted this compound derivatives.
科学的研究の応用
Cyclooctylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclooctylidenehydrazine involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, influencing catalytic processes. Additionally, the compound can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Cyclohexylidenehydrazine: Similar in structure but with a six-membered ring.
Cyclopentylidenehydrazine: Contains a five-membered ring.
Cycloheptylidenehydrazine: Features a seven-membered ring.
Uniqueness: Cyclooctylidenehydrazine is unique due to its eight-membered ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of larger, more complex molecules and in applications requiring specific spatial configurations.
特性
CAS番号 |
50533-93-2 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC名 |
cyclooctylidenehydrazine |
InChI |
InChI=1S/C8H16N2/c9-10-8-6-4-2-1-3-5-7-8/h1-7,9H2 |
InChIキー |
JSQFFKSZPVQEMZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=NN)CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)


![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)








